Hpv16 E7 (86-93) (tfa)
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Overview
Description
HPV16 E7 (86-93) (TFA) is a peptide derived from the human papillomavirus type 16 (HPV16) E7 protein. This peptide is recognized by the human leukocyte antigen (HLA)-A2.1 and is known for its immunogenic properties, particularly in the context of cervical carcinomas . The sequence of this peptide is Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HPV16 E7 (86-93) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of HPV16 E7 (86-93) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence.
Chemical Reactions Analysis
Types of Reactions
HPV16 E7 (86-93) (TFA) can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for modifying lysine residues.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with functional groups attached to specific residues.
Scientific Research Applications
HPV16 E7 (86-93) (TFA) has several applications in scientific research:
Immunology: Used to study T-cell responses in cervical cancer and other HPV-related diseases.
Vaccine Development: Investigated as a potential component in therapeutic vaccines targeting HPV16-associated cancers.
Cancer Research: Utilized in experiments to understand the immune evasion mechanisms of HPV16 and to develop immunotherapies.
Mechanism of Action
The peptide HPV16 E7 (86-93) (TFA) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) via HLA-A2.1 molecules. This presentation is recognized by cytotoxic T lymphocytes (CTLs), which then target and kill HPV16-infected cells. The peptide’s immunogenicity is crucial for eliciting a strong immune response against HPV16-associated tumors .
Comparison with Similar Compounds
Similar Compounds
HPV16 E7 (11-20): Another peptide derived from the HPV16 E7 protein, also used in immunological studies.
HPV18 E7 (86-93): A similar peptide from HPV18, used for comparative studies in HPV-related research.
Uniqueness
HPV16 E7 (86-93) (TFA) is unique due to its specific sequence and its strong immunogenic properties in the context of HPV16. Its ability to be recognized by HLA-A2.1 and to stimulate a robust CTL response makes it particularly valuable in the development of targeted immunotherapies for HPV16-associated cancers .
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Properties
Molecular Formula |
C39H67F3N8O12S |
---|---|
Molecular Weight |
929.1 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H66N8O10S.C2HF3O2/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2;3-2(4,5)1(6)7/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55);(H,6,7)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-;/m0./s1 |
InChI Key |
IQEFJFXRVIOSTM-CBUKHBBPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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